![molecular formula C20H16N2O3S B2805840 N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide CAS No. 2034456-47-6](/img/structure/B2805840.png)
N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide
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Overview
Description
“N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” is a compound that contains a quinoline motif, which is essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years. For instance, series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
Quinoline is a nitrogenous tertiary base containing a hetero nucleus with the chemical formula C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The sulfonamide analogs of indole usually referred to as sulfa medicines have recently been produced and exhibit strong antimicrobial actions .Chemical Reactions Analysis
Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . Protodeboronation of pinacol boronic esters has been reported, utilizing a radical approach .Physical And Chemical Properties Analysis
Quinoline is a well-known nitrogenous tertiary base . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . The typical structure of a tertiary sulfonamide involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Scientific Research Applications
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . Therefore, it’s possible that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could also have potential applications in cancer treatment.
Antioxidant Activity
Quinoline derivatives have also been found to have antioxidant properties . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antioxidant drugs.
Anti-inflammatory Activity
A quinoline derivative with strong anti-inflammatory activity has been synthesized . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could also have potential anti-inflammatory applications.
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antimalarial drugs.
Antibacterial Activity
Furan derivatives have been found to exhibit antibacterial activity . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antibacterial drugs.
Antituberculosis Activity
Quinoline derivatives have been found to exhibit antituberculosis activity . This suggests that “N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide” could be used in the development of antituberculosis drugs.
Safety and Hazards
Sulfonamides (SN) or sulfanilamides belong to an important class of synthetic antimicrobial drugs that are pharmacologically used as broad-spectrum for the treatment of human and animal bacterial infections . SN structures are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . When used in large doses, SN drugs may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Future Directions
The study on N-heterocycles has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents . This could pave the way for further development of drug discovery in the wide spectrum of its biological importance .
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-26(24,19-5-1-3-17-4-2-11-21-20(17)19)22-13-15-6-8-16(9-7-15)18-10-12-25-14-18/h1-12,14,22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEUWVDJSLAURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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